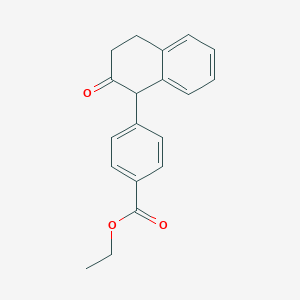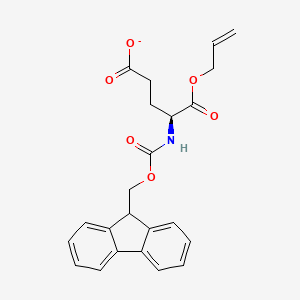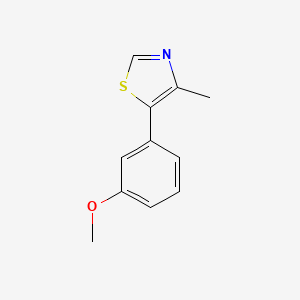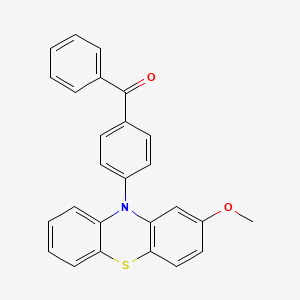![molecular formula C16H14N2OS B14124965 N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide](/img/structure/B14124965.png)
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide typically involves the reaction of 2-aminophenylamine with a benzothiophene derivative. One common method includes the use of phenyl isocyanate in a sequential nucleophilic/intramolecular addition process followed by transamidation . This method is efficient and practical, featuring atom-economy and a one-pot two-step reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its anticancer properties, particularly in targeting resistant cancer cell lines.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to the induction of apoptosis and autophagy in cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzophenone: A compound with a similar structure but lacks the thiophene ring.
2-Amino-3-benzoylthiophene: Contains a thiophene ring but differs in the position of functional groups.
Uniqueness
N-(2-Aminophenyl)-2-benzo[b]thiophen-3-ylacetamide is unique due to its specific combination of an aminophenyl group and a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-(1-benzothiophen-3-yl)acetamide |
InChI |
InChI=1S/C16H14N2OS/c17-13-6-2-3-7-14(13)18-16(19)9-11-10-20-15-8-4-1-5-12(11)15/h1-8,10H,9,17H2,(H,18,19) |
InChI Key |
KDDRBRACRUMFAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrazole-5-carboxylic acid, 3-(2-naphthalenyl)-, 2-[(2-hydroxy-1-naphthalenyl)methylene]hydrazide](/img/structure/B14124901.png)
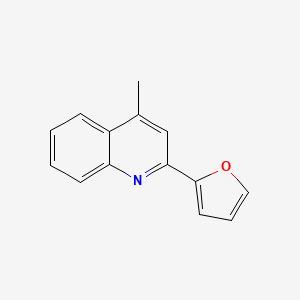
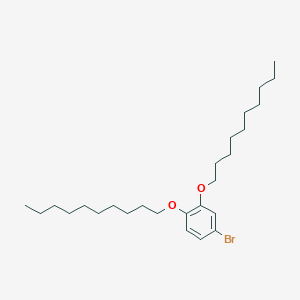
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)

![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)
